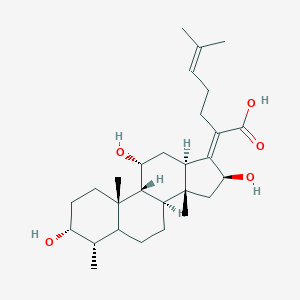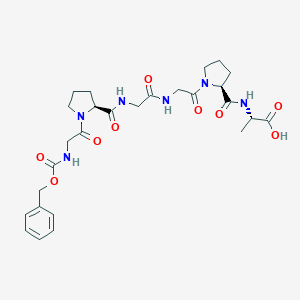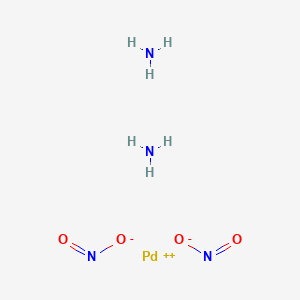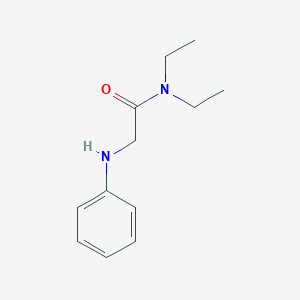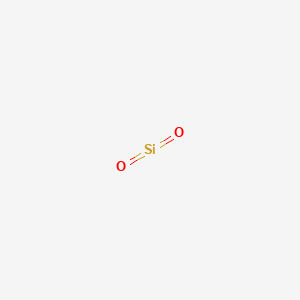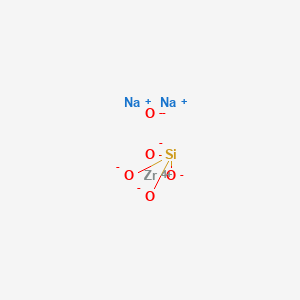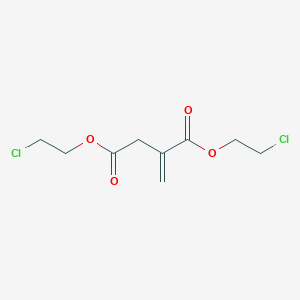![molecular formula C17H36N6O4 B084660 (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid CAS No. 12270-08-5](/img/structure/B84660.png)
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid, also known as Lysyl-gamma-glutamyl-6-amino-2-(2-amino-2-carboxyethyl)amino-hexanoic acid or Lys-Glu-6-AEC, is a synthetic peptide that has been studied for its potential use in scientific research.
科学的研究の応用
Lys-Glu-6-AEC has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that Lys-Glu-6-AEC can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and reducing the expression of certain genes involved in cell proliferation.
Another area of research where Lys-Glu-6-AEC has shown promise is in the field of neurodegenerative diseases. Studies have shown that Lys-Glu-6-AEC can protect neurons from oxidative stress and reduce inflammation, both of which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of Lys-Glu-6-AEC is believed to involve its ability to modulate the activity of certain enzymes and receptors in the body. For example, Lys-Glu-6-AEC has been shown to inhibit the activity of caspase-3, an enzyme involved in the process of apoptosis. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses.
生化学的および生理学的効果
Lys-Glu-6-AEC has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to increase the expression of glutathione, a potent antioxidant that helps to protect cells from oxidative damage. It has also been shown to reduce the production of reactive oxygen species (ROS), which can contribute to cellular damage and aging.
実験室実験の利点と制限
One advantage of using Lys-Glu-6-AEC in lab experiments is its specificity. Because it is a synthetic peptide, it can be designed to target specific enzymes or receptors in the body. This can make it a valuable tool for studying the mechanisms of various diseases and developing new treatments.
One limitation of using Lys-Glu-6-AEC in lab experiments is its cost. Because it is a synthetic peptide, it can be expensive to produce in large quantities. This can limit its availability for use in certain types of experiments.
将来の方向性
There are a number of future directions for the study of Lys-Glu-6-AEC. One area of research that is currently being explored is its potential use in the treatment of neurodegenerative diseases. Studies have shown that Lys-Glu-6-AEC can protect neurons from oxidative stress and reduce inflammation, both of which are implicated in the development of these diseases.
Another area of research where Lys-Glu-6-AEC may have potential is in the development of new cancer treatments. Studies have shown that Lys-Glu-6-AEC can inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of certain genes involved in cell proliferation.
Conclusion:
In conclusion, Lys-Glu-6-AEC is a synthetic peptide that has shown promise in various scientific research applications, including cancer research and the study of neurodegenerative diseases. Its mechanism of action involves its ability to modulate the activity of certain enzymes and receptors in the body, and it has been shown to have a number of biochemical and physiological effects. While it may be expensive to produce in large quantities, its specificity makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments.
合成法
Lys-Glu-6-AEC can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the use of protected amino acids, coupling reagents, and resin supports. The peptide is assembled in a stepwise manner, with each amino acid added sequentially to the growing peptide chain. The final product is then cleaved from the resin and purified using various techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
特性
CAS番号 |
12270-08-5 |
|---|---|
製品名 |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid |
分子式 |
C17H36N6O4 |
分子量 |
388.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H36N6O4/c18-9-3-1-6-12(21)15(24)22-13(8-5-11-20)16(25)23-14(17(26)27)7-2-4-10-19/h12-14H,1-11,18-21H2,(H,22,24)(H,23,25)(H,26,27)/t12-,13-,14-/m0/s1 |
InChIキー |
NJSJHOJKUBVXDA-IHRRRGAJSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
正規SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
配列 |
KXK |
同義語 |
C.I. Acid yellow 176 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



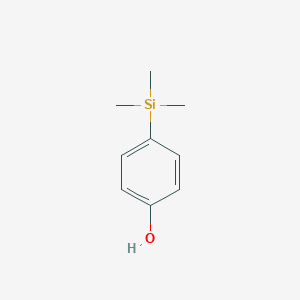
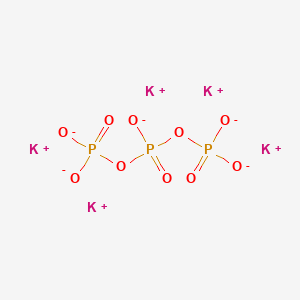
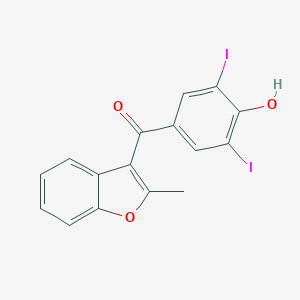
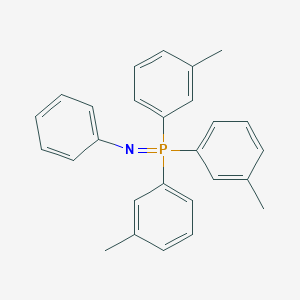
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)
